molecular formula C17H30O2 B12682984 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate CAS No. 85567-28-8

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate

Cat. No.: B12682984
CAS No.: 85567-28-8
M. Wt: 266.4 g/mol
InChI Key: RFZYOLLVWSKZBD-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate is a chemical compound known for its unique bicyclic structure. This compound is often used in various industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl with 2-ethylbutanol in the presence of acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate
  • 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide

Uniqueness

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate stands out due to its unique bicyclic structure and the presence of an acetate group. This combination imparts distinct chemical and physical properties, making it valuable for specific industrial and research applications.

Properties

CAS No.

85567-28-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutyl] acetate

InChI

InChI=1S/C17H30O2/c1-5-13(11-19-12(2)18)6-9-16-14-7-8-15(10-14)17(16,3)4/h13-16H,5-11H2,1-4H3

InChI Key

RFZYOLLVWSKZBD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1C2CCC(C2)C1(C)C)COC(=O)C

Origin of Product

United States

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